![molecular formula C12H15N3O B2632536 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2202166-57-0](/img/structure/B2632536.png)

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

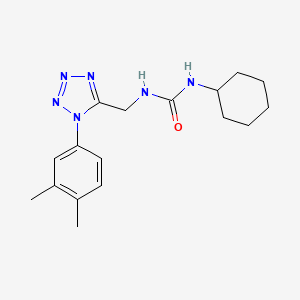

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with diverse biological potential . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine specifically is not detailed in the retrieved information.Scientific Research Applications

- Pyrimidines exhibit anti-inflammatory effects. Researchers have synthesized novel pyrimidine analogs to enhance anti-inflammatory activity while minimizing toxicity .

- A related pyrimidine derivative exhibited significant herbicidal efficacy . Investigate whether this compound shares similar properties.

- Fused pyrimidine derivatives act as bioisosteres with purines. Investigate whether this compound can replace purine-based drugs in specific contexts .

Anti-Inflammatory Potential

Herbicidal Properties

Bioisosteric Potential

Mechanism of Action

Target of Action

The primary targets of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .

Mode of Action

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exerts its action by inhibiting these protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The action of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components . The compound’s action can disrupt these pathways, leading to downstream effects on cellular metabolism and function .

Pharmacokinetics

The pharmacokinetics of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its absorption, distribution, metabolism, and excretion (ADME). Pyrimidine analogues, in general, are considered as prodrugs and need to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The formed nucleotides are responsible for the pharmacological effects .

Result of Action

The result of the action of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is the inhibition of protein kinases, which leads to disruption in cell growth, differentiation, migration, and metabolism . This disruption can have significant molecular and cellular effects, potentially leading to the death of cancer cells .

properties

IUPAC Name |

7-(cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-6-12(16-7-10-3-4-10)15-11(13-8)5-9(2)14-15/h5-6,10H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROMRGBMWLBBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C=C2OCC3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)

![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)

![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)

![(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2632467.png)

![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)